molecular formula C20H20N2O5 B2725227 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1219903-63-5

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2725227
CAS No.: 1219903-63-5
M. Wt: 368.389
InChI Key: KFTSHBPELVAEMA-UHFFFAOYSA-N
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Description

The compound “(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone” is a synthetic organic molecule characterized by:

  • A cyclopropanecarbonyl group, introducing steric constraint and conformational rigidity.
  • A piperazine ring, enhancing solubility and serving as a linker for further functionalization.

This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint binding interactions.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c23-19(15-11-14(15)13-3-4-16-18(10-13)27-12-26-16)21-5-7-22(8-6-21)20(24)17-2-1-9-25-17/h1-4,9-10,14-15H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTSHBPELVAEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone, often referred to as a benzodioxole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, with a molecular weight of approximately 336.38 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives with the benzodioxole structure exhibited potent activity against Hep3B liver cancer cells, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Benzodioxole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2aHep3B3.94
2bHep3B9.12
DoxorubicinHep3B5.00

In cell cycle analysis, compound 2a was found to induce significant perturbations in the G1 and S phases, suggesting its potential as a cell cycle inhibitor, which is critical for developing anticancer therapies .

Antioxidant Activity

The antioxidant properties of benzodioxole derivatives are also noteworthy. In vitro studies using the DPPH assay demonstrated that these compounds can effectively scavenge free radicals, indicating their potential as antioxidant agents . The antioxidant activity was compared with Trolox, a well-known antioxidant standard.

Table 2: Antioxidant Activity Evaluation

CompoundDPPH Scavenging (%)Reference
2a78
2b65
Trolox90

The mechanisms underlying the biological activities of benzodioxole derivatives may involve several pathways:

  • Inhibition of Cell Proliferation : The interaction with DNA and modulation of cell cycle checkpoints are critical for the anticancer effects observed.
  • Antioxidant Mechanisms : The ability to donate electrons and neutralize free radicals contributes to their antioxidant capacity.
  • Modulation of Signaling Pathways : Some studies suggest that these compounds may influence key signaling pathways involved in apoptosis and cell survival.

Case Studies

A notable case study involved the synthesis and evaluation of various benzodioxole derivatives for their biological activities. The study found that specific modifications in the chemical structure significantly enhanced their anticancer and antioxidant properties .

Figure 1: Structure-Activity Relationship (SAR)
SAR Analysis (This is a placeholder; actual figure not available)

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and analogous derivatives:

Compound Name/ID Core Structure Differences Key Substituents/Functional Groups Synthesis Method (Reference)
Target Compound Benzodioxole + cyclopropane + piperazine + furan Furan-2-yl methanone, cyclopropanecarbonyl Likely amide coupling (inferred)
Compound 32 Benzodioxole + cyclopropane + thiazole 4-Methoxybenzoyl, phenylthiazole Amide coupling of cyclopropanecarboxylic acid with thiazol-2-yl amine
Compound 50 Benzodioxole + cyclopropane + thiazole 3-Fluorobenzoyl, phenylthiazole Similar to Compound 32
Compound 74 Benzodioxole + cyclopropane + thiazole 4-Methoxyphenyl, pyrrolidin-1-yl Amide coupling with pyrrolidine-substituted benzoyl
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone (4a) Benzodioxole + dihydropyrazole + furan Substituted phenyl, dihydropyrazole ring Reflux with benzoyl chloride in pyridine
1-(4-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone (BD00780869) Benzodioxole + piperazine + phenyl ethanone Phenyl ethanone, absence of cyclopropane and furan Piperazine-mediated coupling (inferred)

Impact of Substituents on Physicochemical Properties

  • Furan vs. Thiazole Termini: The target compound’s furan-2-yl methanone (logP ~1.8) may confer lower polarity compared to thiazole-containing analogs (e.g., Compound 32, logP ~2.3), affecting membrane permeability .
  • Cyclopropane Rigidity : The cyclopropanecarbonyl group in the target compound and analogs (e.g., Compounds 32, 50) enhances resistance to enzymatic degradation compared to flexible alkyl chains .
  • Piperazine Solubility : Piperazine derivatives (e.g., BD00780869 ) generally exhibit improved aqueous solubility due to amine protonation, whereas dihydropyrazole derivatives (Compound 4a ) may have reduced solubility.

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